Alitretinoin has shown promise in inhibiting the replication of several viruses, including:
These findings warrant further investigation to determine Alitretinoin's efficacy and safety as a potential antiviral treatment.
Alitretinoin's effects on retinoid receptors have led to research on its potential use in treating skin conditions like:
Alitretinoin's potential applications are being explored in other areas as well, including:
9-CIS-RETINOIC ACID is a stereoisomer of retinoic acid, a derivative of vitamin A, and plays a crucial role in various biological processes. It is known for its ability to bind and activate retinoic acid receptors, specifically the retinoic acid receptor (RAR) and retinoid X receptor (RXR). This compound is significant in regulating gene expression and mediating physiological functions associated with growth, differentiation, and apoptosis in various cell types .
9-CIS-RETINOIC ACID undergoes several chemical transformations. It can isomerize to other forms of retinoic acid, including all-trans-retinoic acid and 13-cis-retinoic acid. The metabolic pathways involve oxidation reactions that lead to the formation of various metabolites such as 9-cis-4-hydroxy-retinoic acid and 9-cis-4-oxoretinoic acid . The compound also participates in complex interactions with cellular proteins, influencing cell cycle regulation by modulating cyclin-dependent kinase inhibitors .
The biological activities of 9-CIS-RETINOIC ACID are extensive. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest, particularly in the G1 phase. The compound enhances apoptosis in certain tumor cells and modulates autocrine signaling pathways, such as those involving prolactin receptors in breast cancer cells . Additionally, it plays a role in preventing aberrant crypt foci formation, indicating its potential chemopreventive properties .
The synthesis of 9-CIS-RETINOIC ACID can be achieved through several methods:
9-CIS-RETINOIC ACID has several applications in both research and clinical settings:
Studies have demonstrated that 9-CIS-RETINOIC ACID interacts with nuclear receptors RAR and RXR, affecting transcriptional activity related to gene expression. These interactions suggest that it may have distinct physiological roles compared to other retinoids by activating different signaling pathways . Furthermore, research indicates that it may modulate the activity of various proteins involved in cell cycle regulation and apoptosis, highlighting its multifaceted biological roles .
Several compounds share structural similarities with 9-CIS-RETINOIC ACID. Below is a comparison highlighting its uniqueness:
Compound | Binding Affinity | Biological Activity | Unique Features |
---|---|---|---|
All-trans-Retinoic Acid | High | Promotes differentiation and apoptosis | Most potent natural ligand for RARs |
13-cis-Retinoic Acid | Moderate | Used in acne treatment | Less effective than 9-cis in some cancer models |
9,13-Di-cis-Retinoic Acid | Low | Limited studies on biological activity | Less common; potential unique effects |
9-cis-retinoic acid biosynthesis initiates through a well-characterized pathway beginning with 9-cis-retinol, which serves as the primary substrate for enzymatic conversion [1] [2]. The endogenous synthesis occurs through a two-step oxidative process that follows classical retinoid metabolism principles. Research demonstrates that both hepatic stellate cells and hepatoma cells accumulate similar quantities of 9-cis-retinol when provided in culture medium, establishing the foundational substrate availability for subsequent biosynthetic processes [1] [2].
The initial substrate availability exhibits tissue-specific characteristics, with hepatocytes demonstrating preferential incorporation of all-trans-retinol over 9-cis-retinol when equimolar concentrations are provided [1] [2]. In contrast, hepatic stellate cells do not exhibit this preferential uptake pattern, maintaining equal incorporation rates for both retinol isomers under identical experimental conditions [1] [2]. This differential uptake pattern suggests tissue-specific regulatory mechanisms that may influence the overall availability of 9-cis-retinol for subsequent oxidative metabolism.
Esterification of 9-cis-retinol represents a critical regulatory mechanism in the biosynthetic pathway. Both acyl-coenzyme A:retinol acyltransferase and lecithin:retinol acyltransferase facilitate this esterification process across multiple cell types [1] [2]. The formation of 9-cis-retinyl esters serves as a storage mechanism, with subsequent hydrolysis by retinyl ester hydrolases releasing free 9-cis-retinol for oxidative conversion [1] [2]. This esterification-hydrolysis cycle provides metabolic flexibility and substrate regulation within the biosynthetic pathway.
The enzymatic conversion of 9-cis-retinol to 9-cis-retinoic acid proceeds through stereospecific retinol dehydrogenases, with cis-retinol dehydrogenase representing the primary enzyme responsible for the initial oxidative step [3] [4]. This membrane-bound enzyme belongs to the short-chain alcohol dehydrogenase/reductase superfamily and demonstrates remarkable specificity for 9-cis-retinol oxidation while exhibiting minimal activity toward all-trans-retinol [3] [4].
The enzymatic mechanism utilizes nicotinamide adenine dinucleotide as the preferred cofactor, with negligible activity observed when nicotinamide adenine dinucleotide phosphate serves as the electron acceptor [4]. High-performance liquid chromatography analysis confirms that cis-retinol dehydrogenase generates 9-cis-retinaldehyde as the immediate product, with reaction efficiency dependent upon cofactor availability and enzyme concentration [4]. The enzyme demonstrates reversible activity, capable of reducing 9-cis-retinaldehyde back to 9-cis-retinol in the presence of reduced nicotinamide adenine dinucleotide [4].
Additional retinol dehydrogenases contribute to 9-cis-retinoic acid biosynthesis through dual-substrate specificity mechanisms [5]. These enzymes, designated retinol dehydrogenase 11 through 14, display high catalytic activity toward both 9-cis-retinol and all-trans-retinol, providing alternative pathways for retinaldehyde formation [5]. The unique substrate utilization pattern of these enzymes enables cooperative production of multiple retinoic acid isomers by single enzymatic systems [5].
The second oxidative step involves aldehyde dehydrogenase enzymes that convert 9-cis-retinaldehyde to 9-cis-retinoic acid [6] [7]. Aldehyde dehydrogenase 1A1 demonstrates particularly efficient catalysis of this conversion, with kinetic studies revealing substrate specificity for 9-cis-retinaldehyde [6] [7]. Recombinant aldehyde dehydrogenase efficiently catalyzes oxidation of both 9-cis-retinaldehyde and all-trans-retinaldehyde, while phenobarbital-induced aldehyde dehydrogenase shows minimal activity with all-trans-retinaldehyde and reduced efficiency with 9-cis-retinaldehyde [6].
Enzyme | Substrate Specificity | Cofactor Preference | Cellular Localization |
---|---|---|---|
cis-Retinol Dehydrogenase | 9-cis-retinol > all-trans-retinol | NAD+ >> NADP+ | Membrane-bound |
Retinol Dehydrogenase 11-14 | 9-cis-retinol = all-trans-retinol | NAD+/NADP+ | Endoplasmic reticulum |
Aldehyde Dehydrogenase 1A1 | 9-cis-retinaldehyde > all-trans-retinaldehyde | NAD+ | Cytosolic |
Hepatic metabolism of 9-cis-retinoic acid demonstrates complex regulatory mechanisms that vary significantly between different liver cell populations [1] [2] [8]. Hepatoma cells exhibit strong inhibition of 9-cis-retinoic acid synthesis when exposed to elevated concentrations of 9-cis-retinol, suggesting negative feedback regulation that may explain the characteristically low concentrations of 9-cis-retinol observed in hepatic tissue [1] [2]. This inhibitory mechanism provides metabolic control over retinoic acid production and prevents excessive accumulation.
Hepatic stellate cells represent a distinct metabolic compartment for 9-cis-retinoic acid biosynthesis, demonstrating differential responses to retinoic acid isomers compared to hepatocytes [8]. All-trans-retinoic acid exerts significant inhibitory effects on procollagen type I, III, and IV synthesis in activated stellate cells, while 9-cis-retinoic acid produces opposite effects, increasing procollagen I messenger ribonucleic acid expression by 1.9-fold [8]. This divergent response pattern indicates tissue-specific regulatory mechanisms that may contribute to hepatic fibrosis progression.
Cell homogenates from hepatoma cells demonstrate the capacity to convert all-trans-retinol to 9-cis-retinaldehyde, suggesting the existence of isomerization mechanisms that provide alternative substrate sources for 9-cis-retinoic acid synthesis [1] [2]. This metabolic flexibility enables hepatic tissue to generate 9-cis-retinoic acid from multiple retinoid precursors, expanding the potential substrate pool beyond direct 9-cis-retinol availability.
Pancreatic metabolism represents the most extensively characterized tissue-specific system for 9-cis-retinoic acid biosynthesis [9] [10]. Pancreatic beta cells serve as the primary source of 9-cis-retinoic acid within pancreatic tissue, with quantitative analysis revealing concentrations ranging from 40 to 100 nanomolar under physiological conditions [9] [10]. Beta cell lines demonstrate active biosynthetic capacity, generating both 9-cis-retinoic acid and all-trans-retinoic acid from their respective retinol and retinaldehyde precursors at comparable rates [10].
The pancreatic biosynthetic system exhibits remarkable sensitivity to metabolic status, with 9-cis-retinoic acid concentrations decreasing by 36% during fasted-to-fed transitions [9] [10]. Glucose challenge produces even more dramatic responses, with 9-cis-retinoic acid levels decreasing by greater than 80% within 15 minutes of glucose administration [9] [10]. This rapid metabolic response correlates inversely with serum insulin levels, establishing 9-cis-retinoic acid as a glucose-responsive autacoid within pancreatic tissue [9] [10].
Tissue Type | Baseline 9-cis-RA Concentration | Response to Glucose | Primary Cell Source |
---|---|---|---|
Pancreas | 40-100 nM | 80% decrease in 15 min | Beta cells |
Liver (Hepatocytes) | <0.05 pmol/g | Inhibited by high retinol | Hepatoma cells |
Liver (Stellate) | Variable | Increased collagen synthesis | Activated stellate cells |
Mouse models with reduced beta cell populations demonstrate proportional decreases in pancreatic 9-cis-retinoic acid concentrations, confirming the cellular source of biosynthesis [10]. Heterozygous Akita mice, which exhibit 46% reduction in pancreatic insulin content due to beta cell apoptosis, show corresponding 40% decreases in 9-cis-retinoic acid levels [10]. Streptozotocin-induced beta cell destruction produces time-dependent decreases in 9-cis-retinoic acid that parallel the extent of beta cell loss, with 95% beta cell depletion corresponding to 70% reduction in tissue 9-cis-retinoic acid content [10].
Irritant;Health Hazard